1-[2-(4-Methylpentyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
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Overview
Description
1-[2-(4-Methylpentyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is a complex organic compound that features a morpholine ring, a triazole ring, and a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Methylpentyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Morpholine Derivative: The initial step involves the reaction of 4-methylpentylamine with epichlorohydrin to form the corresponding morpholine derivative.
Introduction of the Triazole Ring: The morpholine derivative is then reacted with 1,2,4-triazole in the presence of a suitable base such as sodium hydride to introduce the triazole ring.
Formation of the Propanone Backbone: The final step involves the reaction of the intermediate with a suitable ketone, such as acetone, under acidic conditions to form the propanone backbone.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Methylpentyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(4-Methylpentyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(4-Methylpentyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This can lead to the inhibition of fungal or bacterial growth, making the compound a potential antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (E)-1-(2,4-Dichlorophenyl)-3-[4-(morpholin-4-yl)phenyl]prop-2-en-1-one
Uniqueness
1-[2-(4-Methylpentyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one is unique due to its specific combination of a morpholine ring, a triazole ring, and a propanone backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[2-(4-methylpentyl)morpholin-4-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O2/c1-13(2)4-3-5-14-10-18(8-9-21-14)15(20)6-7-19-12-16-11-17-19/h11-14H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRZEPMVXXZPGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)CCN2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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